molecular formula C7H13NO2 B12285605 2-Amino-4-cyclopropylbutanoic acid

2-Amino-4-cyclopropylbutanoic acid

Cat. No.: B12285605
M. Wt: 143.18 g/mol
InChI Key: XQBROTNHOLWMJR-UHFFFAOYSA-N
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Description

2-Amino-4-cyclopropylbutanoic acid is an organic compound with the molecular formula C7H13NO2 It is a derivative of butanoic acid, featuring an amino group at the second carbon and a cyclopropyl group at the fourth carbon

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyclopropylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Scientific Research Applications

2-Amino-4-cyclopropylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-cyclopropylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-4-cyclopropylbutanoic acid include:

  • 2-Amino-4,4,4-trifluorobutanoic acid
  • 2-Amino-3-cyclopropylbutanoic acid
  • Cyclopropylalanine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural features, such as the cyclopropyl group and the specific positioning of the amino group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-amino-4-cyclopropylbutanoic acid

InChI

InChI=1S/C7H13NO2/c8-6(7(9)10)4-3-5-1-2-5/h5-6H,1-4,8H2,(H,9,10)

InChI Key

XQBROTNHOLWMJR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCC(C(=O)O)N

Origin of Product

United States

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